molecular formula C8H15N3O4S2 B14258438 Cysteinyl glycyl cysteine CAS No. 246231-57-2

Cysteinyl glycyl cysteine

Cat. No.: B14258438
CAS No.: 246231-57-2
M. Wt: 281.4 g/mol
InChI Key: URDUGPGPLNXXES-WHFBIAKZSA-N
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Description

Cysteinyl glycyl cysteine is a tripeptide composed of cysteine, glycine, and another cysteine molecule. This compound is notable for its role in various biological processes, particularly in the context of redox reactions and antioxidant activities. It is a derivative of the amino acids cysteine and glycine, which are fundamental building blocks of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cysteinyl glycyl cysteine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cysteine residues are typically protected with groups such as tert-butyl (tBu) to prevent unwanted side reactions. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired tripeptide is formed. The final product is then cleaved from the resin and purified .

Industrial Production Methods

In an industrial setting, the production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide, which can then be extracted and purified from the culture medium. This method is advantageous for large-scale production due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Cysteinyl glycyl cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cysteinyl glycyl cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study redox reactions and peptide chemistry.

    Biology: Investigated for its role in cellular redox homeostasis and as a precursor to glutathione, a major cellular antioxidant.

    Medicine: Explored for its potential therapeutic effects in conditions involving oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

    Industry: Utilized in the development of antioxidant formulations for pharmaceuticals and cosmetics

Mechanism of Action

Cysteinyl glycyl cysteine exerts its effects primarily through its thiol groups, which can undergo redox reactions. These thiol groups can scavenge reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. The compound can also participate in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. The molecular targets include various enzymes and proteins involved in redox signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cysteinyl glycyl cysteine is unique due to its specific sequence and the presence of two cysteine residues, which provide multiple thiol groups for redox reactions. This makes it particularly effective in scavenging ROS and participating in antioxidant defense mechanisms .

Properties

CAS No.

246231-57-2

Molecular Formula

C8H15N3O4S2

Molecular Weight

281.4 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C8H15N3O4S2/c9-4(2-16)7(13)10-1-6(12)11-5(3-17)8(14)15/h4-5,16-17H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1

InChI Key

URDUGPGPLNXXES-WHFBIAKZSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N)S

Canonical SMILES

C(C(C(=O)NCC(=O)NC(CS)C(=O)O)N)S

Origin of Product

United States

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